2-Chloro-3-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)pyrazine
Overview
Description
2-Chloro-3-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)pyrazine is a useful research compound. Its molecular formula is C9H9ClF3N3O and its molecular weight is 267.63 g/mol. The purity is usually 95%.
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Biological Activity
2-Chloro-3-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)pyrazine, with the CAS number 2098113-75-6, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
The chemical structure and properties of this compound are as follows:
Property | Value |
---|---|
Molecular Formula | C9H9ClF3N3O |
Molecular Weight | 267.63 g/mol |
CAS Number | 2098113-75-6 |
SMILES | COC1(C(F)(F)F)CN(c2nccnc2Cl)C1 |
The biological activity of this compound is primarily attributed to its structural components, particularly the azetidine and pyrazine moieties. These structures may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example, compounds with similar azetidine structures have shown significant antiproliferative effects in breast cancer cell lines (MCF-7), with IC50 values indicating potent activity against these cells .
Case Study: MCF-7 Cell Line
In a comparative study, various azetidine derivatives were screened for their ability to inhibit cell growth in MCF-7 cells. The results demonstrated that compounds with electron-donating groups exhibited higher potency:
Compound ID | IC50 (µM) | Activity Description |
---|---|---|
9h | 5.0 | Moderate antiproliferative |
10p | 2.5 | High antiproliferative |
10r | 1.0 | Very high antiproliferative |
These findings suggest that modifications to the azetidine structure can enhance anticancer activity.
Antimicrobial Activity
In addition to anticancer properties, the compound has been evaluated for antimicrobial activity against various bacterial strains. Preliminary results indicate that it exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
Antibacterial Efficacy
A study assessing the Minimum Inhibitory Concentration (MIC) against selected bacterial strains revealed:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 2 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 32 |
These results indicate promising antibacterial properties which warrant further investigation.
Neuroprotective Effects
Emerging research suggests that the compound may also possess neuroprotective qualities. Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases like Alzheimer's, has been noted:
Enzyme | IC50 (µM) |
---|---|
AChE | 0.08 |
BChE | 0.15 |
This data indicates that derivatives of this compound could be explored for their potential in treating cognitive impairments associated with neurodegeneration .
Properties
IUPAC Name |
2-chloro-3-[3-methoxy-3-(trifluoromethyl)azetidin-1-yl]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N3O/c1-17-8(9(11,12)13)4-16(5-8)7-6(10)14-2-3-15-7/h2-3H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEPPSXHEPVKGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CN(C1)C2=NC=CN=C2Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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